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Lividomycin A sulfate

Aminoglycoside binding affinity Ribosomal A-site Mass spectrometry

Lividomycin A sulfate is a broad-spectrum aminoglycoside antibiotic produced by Streptomyces lividus, belonging to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) subclass. Structurally, it is a pentasaccharide bearing a neamine core elaborated with three additional sugar rings at position 5 of the 2-DOS moiety.

Molecular Formula C29H57N5O22S
Molecular Weight 859.9 g/mol
CAS No. 54911-32-9
Cat. No. B1618180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLividomycin A sulfate
CAS54911-32-9
Molecular FormulaC29H57N5O22S
Molecular Weight859.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N.OS(=O)(=O)O
InChIInChI=1S/C29H55N5O18.H2O4S/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26;1-5(2,3)4/h7-29,35-44H,1-6,30-34H2;(H2,1,2,3,4)
InChIKeySTOAZZFOPVGXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lividomycin A Sulfate (CAS 54911-32-9): Aminoglycoside Procurement Baseline for Antimicrobial Research


Lividomycin A sulfate is a broad-spectrum aminoglycoside antibiotic produced by Streptomyces lividus, belonging to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) subclass. Structurally, it is a pentasaccharide bearing a neamine core elaborated with three additional sugar rings at position 5 of the 2-DOS moiety [1]. It inhibits bacterial protein synthesis by binding to the decoding A site of 16S ribosomal RNA [2]. The compound demonstrates activity against Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, and has historically been evaluated for respiratory, urinary tract, and tuberculous infections [1][3]. Its sulfate salt (CAS 54911-32-9; MW ~859.9 g/mol) is the research-grade form commonly supplied for in vitro and in vivo investigations.

Why Generic Aminoglycoside Substitution Is Invalid for Lividomycin A Sulfate Procurement


Lividomycin A cannot be treated as a generic substitute for other aminoglycosides because its extended pentasaccharide structure—carrying three additional sugar rings beyond the neamine core—directly alters target binding stoichiometry, protonation-linked affinity, and resistance-enzyme susceptibility relative to four-ring (paromomycin, neomycin B) or three-ring (ribostamycin) analogs [1]. The addition of ring V (D-mannose) to the paromomycin scaffold does not merely increase molecular weight; it changes the number of drug amino groups that couple to RNA binding and creates a distinct phosphorylation site on the D-ribose moiety that renders lividomycin susceptible to enzymatic inactivation pathways that spare kanamycins [2][3]. Consequently, potency, resistance emergence kinetics, and cross-resistance patterns observed with kanamycin or paromomycin cannot be extrapolated to lividomycin A without quantitative error.

Lividomycin A Sulfate (CAS 54911-32-9): Quantified Differentiation Evidence for Procurement Decisions


Superior Ribosomal A-Site Binding Affinity of Lividomycin A vs. Paromomycin

In a head-to-head mass spectrometry-based binding assay using a 27-nucleotide model of the prokaryotic 16S rRNA A-site subdomain, lividomycin A exhibited a dissociation constant (Kd) of 0.030 ± 0.002 µM, representing an approximately 3.7-fold higher affinity than paromomycin (Kd = 0.11 ± 0.01 µM) [1]. Both compounds belong to the 4,5-disubstituted 2-DOS class; however, lividomycin's additional ring V (D-mannose) contributes to binding strength without altering the fundamental binding mode [1].

Aminoglycoside binding affinity Ribosomal A-site Mass spectrometry

Quantitatively Superior Anti-Pseudomonal Activity of Lividomycin A vs. Kanamycin

A bacteriological evaluation comparing lividomycin (LVM) and kanamycin (KM) against 27 clinically isolated strains of Pseudomonas aeruginosa demonstrated a marked MIC difference: the MIC peak distribution for LVM was 12.5–25 µg/mL, whereas for KM it was 100–200 µg/mL [1]. Furthermore, ≥100 µg/mL MIC was observed in only 4% of strains for LVM compared to 60% for KM [1]. A separate clinical isolate study reported LVM MIC values against P. aeruginosa ranging from 6.25 to 50 µg/mL [2].

Pseudomonas aeruginosa Minimum inhibitory concentration Anti-pseudomonal aminoglycoside

Slower Resistance Emergence in P. aeruginosa and M. tuberculosis: Lividomycin A vs. Kanamycin

Serial passage resistance-development studies demonstrated that lividomycin A selects for resistance significantly more slowly than kanamycin in both Pseudomonas aeruginosa and Mycobacterium tuberculosis. In P. aeruginosa, the rate of in vitro resistance emergence to lividomycin A was described as 'much slower' than that to kanamycin [1]. In M. tuberculosis H37Rv, the maximal resistance attained after nine passages was 25 µg/mL for lividomycin A compared with 50 µg/mL for ethambutol, with lividomycin A resistance development described as slower than that of kanamycin [2][3]. In Staphylococcus aureus, however, resistance development rates were comparable between the two drugs [1].

Resistance development Pseudomonas aeruginosa Mycobacterium tuberculosis

Protonation-Coupled Binding: Lividomycin A Engages All Five Amino Groups vs. Four for Paromomycin

Buffer-dependent isothermal titration calorimetry (ITC) revealed that the binding of lividomycin A to the 16S rRNA A-site model oligomer is coupled to the protonation of all five of its amino groups, whereas paromomycin I binding is coupled to protonation of only four amino groups [1]. The 3-amino group pKa in lividomycin A (7.24) is elevated relative to paromomycin I (7.07) and neomycin B (6.92), indicating a difference in the electrostatic environment of the conserved neamine core [1]. At pH 8.8, lividomycin A binding was coupled to the uptake of 3.25 protons, comparable to the proton uptake of paromomycin I at pH 9.0, despite the difference in the total number of amino groups involved [1].

Protonation coupling Isothermal titration calorimetry Aminoglycoside-RNA thermodynamics

Unique Phosphorylation Inactivation Profile: Lividomycin A vs. Kanamycin

A partially purified lividomycin-phosphorylating enzyme from an R-factor-carrying Escherichia coli strain inactivated lividomycin A and B, neomycin, paromomycin, and vistamycin (ribostamycin) but did NOT inactivate kanamycins, streptomycin, or gentamicin C components [1]. The phosphorylation site was identified as the hydroxyl group of the D-ribose moiety attached to the 2-deoxystreptamine core [1]. This substrate specificity is distinct from kanamycin-phosphorylating enzymes (APH(3')), which target the 3'-hydroxyl of the glucopyranosyl ring I. Consistent with this, lividomycin A demonstrated in vivo efficacy against experimental infections caused by kanamycin-resistant E. coli and P. aeruginosa strains producing kanamycin-phosphorylating enzyme [2].

Aminoglycoside resistance Phosphotransferase R-factor-mediated resistance

Lividomycin A Activity Against Kanamycin-Resistant Clinical Isolates

In murine infection models, lividomycin A demonstrated a positive protective effect against experimental infections with kanamycin-resistant strains of Escherichia coli and Pseudomonas aeruginosa that produce kanamycin-phosphorylating enzyme (APH(3')) [1]. Clinical isolate studies further indicated that, unlike the pattern observed with in vitro-generated resistant mutants, distinct cross-resistance between lividomycin A, kanamycin, and gentamicin was not observed among clinical isolates [1]. In Mycobacterium tuberculosis, strains resistant to kanamycin showed partial cross-resistance to lividomycin A, but lividomycin A remained more susceptible than kanamycin against KM-resistant strains [2].

Cross-resistance Kanamycin-resistant strains In vivo efficacy

High-Value Application Scenarios for Lividomycin A Sulfate (CAS 54911-32-9) in Research and Industrial Laboratories


Ribosomal A-Site Binding and Aminoglycoside SAR Studies

Lividomycin A sulfate is the aminoglycoside of choice for structure-activity relationship (SAR) investigations that require maximal 16S rRNA A-site binding affinity within the 4,5-disubstituted 2-DOS class. Its Kd of ~30 nM exceeds that of paromomycin (~110 nM) by 3.7-fold, while its binding mode remains structurally analogous, allowing the contribution of ring V (D-mannose) to be isolated and studied [1]. The protonation-coupled binding of all five amino groups provides a distinct thermodynamic signature for calorimetric and spectroscopic experiments [2]. Crystallographic coordinates are publicly available (PDB: 2ESJ, 2FD0), enabling direct structural comparisons with neamine, ribostamycin, kanamycin A, and neomycin B complexes [1].

Anti-Pseudomonal Drug Discovery and Resistance Profiling

Lividomycin A's 8-fold lower MIC against Pseudomonas aeruginosa relative to kanamycin (distribution peak 12.5–25 vs. 100–200 µg/mL) makes it a superior positive control or starting scaffold for anti-pseudomonal screening campaigns [3]. Its slower resistance emergence in P. aeruginosa and its efficacy against kanamycin-resistant (APH(3')-positive) strains further position it as a reference compound for evaluating novel agents intended to circumvent aminoglycoside resistance in this pathogen [4].

Mycobacterium tuberculosis Susceptibility and Resistance Kinetics Studies

Lividomycin A exhibits MIC values as low as 0.39–1.56 µg/mL against M. tuberculosis H37Rv in liquid media, comparable to kanamycin and dihydrostreptomycin, but with a slower in vitro resistance acquisition profile [5][6]. Its partial cross-resistance with kanamycin—and lack of cross-resistance with streptomycin or PAS—makes it an informative tool for studying aminoglycoside cross-resistance relationships in mycobacteria [5]. The serum protein binding is low (1.9–3.8% at 100 µg/mL), minimizing interference in serum-supplemented mycobacterial culture assays [7].

Aminoglycoside Inactivation Enzyme Substrate Profiling

The distinct phosphorylation susceptibility of lividomycin A—targeted at the D-ribose hydroxyl rather than the 3'-hydroxyl of ring I—makes it an essential substrate for characterizing and differentiating aminoglycoside phosphotransferase (APH) enzymes [8]. Because the lividomycin-phosphorylating enzyme does not inactivate kanamycins, lividomycin A can be used as a diagnostic substrate to identify ribose-targeting APH activity in resistant clinical or environmental isolates [8].

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